

2-Hydroxy-6-methylpyridine chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-6-methylpyridine**

Cat. No.: **B7723047**

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydroxy-6-methylpyridine**: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Hydroxy-6-methylpyridine**, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of its chemical behavior and applications. We will delve into its fundamental structure, the critical concept of tautomerism, synthetic methodologies, reactivity, and its significant role as a molecular building block.

Core Molecular Structure and Physicochemical Properties

2-Hydroxy-6-methylpyridine, with the empirical formula C_6H_7NO , is a substituted pyridine derivative.^[1] Its structure consists of a six-membered aromatic pyridine ring functionalized with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 6.^[2] This arrangement of functional groups imparts a unique combination of acidic and basic properties, as well as specific reactivity patterns that are central to its utility in chemical synthesis.^[3]

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule weakly basic.^[3] Conversely, the hydroxyl group can deprotonate, exhibiting acidic character.^[3] This amphoteric nature is a key determinant of its behavior in different chemical environments.

Visualization of the Core Structure

Caption: Chemical structure of **2-Hydroxy-6-methylpyridine**.

Key Physicochemical Data

A summary of the essential physical and chemical properties of **2-Hydroxy-6-methylpyridine** is presented below. These parameters are critical for its handling, purification, and application in various reaction conditions.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NO	[1][3]
Molar Mass	109.13 g/mol	[1][3]
Appearance	White to off-white/cream crystalline powder	[2][3][4]
Melting Point	157-159 °C	[5]
Boiling Point	266-267 °C	[3]
Solubility	Moderately soluble in water; Soluble in organic solvents like ethanol and ether.	[2][3]
pKa	~10.4 (for the hydroxyl group)	[3]
CAS Number	3279-76-3	[1][2]

The Critical Role of Tautomerism

A fundamental aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone isomers. In this case, **2-Hydroxy-6-methylpyridine** coexists with its tautomer, 6-Methyl-2(1H)-pyridone. This lactam-lactim tautomerism involves the intramolecular migration of a proton between the oxygen and nitrogen atoms.[6]

The position of this equilibrium is highly sensitive to the surrounding environment, such as the solvent and the physical state (solid vs. solution).[7]

- In the gas phase, the hydroxy (enol) form, **2-Hydroxy-6-methylpyridine**, is generally more stable.[6]
- In polar solvents and the solid state, the equilibrium shifts significantly towards the pyridone (keto) form, 6-Methyl-2-pyridone.[6][8][9] This is largely due to the greater dipole moment of the pyridone tautomer and its ability to form strong intermolecular hydrogen bonds.[7][9]

Understanding this equilibrium is paramount for drug development professionals, as the dominant tautomer will present different hydrogen bonding capabilities and overall polarity, profoundly influencing receptor-ligand interactions.

Visualization of Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Synthesis and Manufacturing Protocols

The reliable production of high-purity **2-Hydroxy-6-methylpyridine** is essential for its application in research and industry.[10] Several synthetic routes have been established, often starting from readily available pyridine derivatives.

Common Synthetic Strategies

- From 2-Amino-6-methylpyridine: A classic and effective regioselective method involves the diazotization of 2-amino-6-methylpyridine.[11] The amino group is converted to a diazonium salt using an agent like sodium nitrite in an acidic medium, which is then hydrolyzed to introduce the hydroxyl group at the C2 position.[11] The choice of this pathway is driven by the high availability of the aminopyridine precursor.
- From 6-Methylpyridine-2-one: Another common approach is the reduction of 6-methylpyridine-2-one using suitable reducing agents.[3]
- From 2,6-Lutidine: Controlled oxidation of 2,6-lutidine (2,6-dimethylpyridine) can yield the target molecule.[11] This requires careful selection of reagents and conditions to favor mono-oxidation of one methyl group, which can be followed by further transformations.[11] Biocatalytic methods have shown promise for achieving this selectivity.[11][12]

Workflow for a Representative Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis via diazotization.

Detailed Experimental Protocol: Synthesis from 2-Amino-6-methylpyridine

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

- Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-6-methylpyridine in a dilute aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
- Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aminopyridine solution, ensuring the temperature does not exceed 5 °C. The causality here is critical: maintaining low temperature prevents the premature decomposition of the unstable diazonium salt intermediate.
- Hydrolysis: Once the addition is complete, slowly heat the reaction mixture. The diazonium salt will hydrolyze, releasing nitrogen gas and forming the hydroxyl group. Continue heating until gas evolution ceases.
- Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.
- Purification: Collect the crude solid by filtration. The self-validating nature of this protocol is confirmed by purification: recrystallize the solid from an appropriate solvent system (like ethanol-water) to achieve high purity, which can be verified by melting point determination and spectroscopic analysis.

Reactivity and Applications in Synthesis

The utility of **2-Hydroxy-6-methylpyridine** stems from the reactivity of its functional groups, making it a valuable intermediate in organic synthesis.[\[4\]](#)

- At the Hydroxyl Group: The -OH group is a primary site for derivatization.[\[11\]](#) It can undergo O-alkylation (e.g., Williamson ether synthesis) to form ether derivatives or esterification with carboxylic acids or acyl chlorides to produce esters.[\[3\]\[11\]](#) These reactions are fundamental for modifying the molecule's steric and electronic properties.
- Coordination Chemistry: The anion of **2-Hydroxy-6-methylpyridine**, formed upon deprotonation, is an excellent ligand for metal ions.[\[4\]](#) It can form stable complexes with various transition metals, a property exploited in catalysis and materials science.
- As a Building Block: The entire molecule serves as a key intermediate in the synthesis of more complex molecular architectures.[\[2\]](#)

Key Applications

- Pharmaceuticals: It is a crucial precursor for active pharmaceutical ingredients (APIs).[\[2\]\[10\]](#) Its scaffold is found in drugs targeting neurological disorders and in antibacterial agents, where the pyridine nitrogen and substituent pattern are critical for biological activity.[\[3\]\[13\]](#)
- Agrochemicals: The compound is used in the formulation of herbicides and insecticides.[\[2\]\[13\]](#)
- Materials Science: It can be incorporated into polymer structures to enhance thermal stability or modify optical properties.[\[3\]](#)

Analytical Characterization

The identity and purity of **2-Hydroxy-6-methylpyridine** are typically confirmed using a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the methyl group, the aromatic protons, and the hydroxyl/amine proton of the dominant tautomer.[\[14\]](#)

- Infrared (IR) Spectroscopy: IR spectra are particularly useful for studying the tautomeric equilibrium, showing characteristic bands for the O-H stretch in the hydroxy form and the C=O stretch in the pyridone form.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight (109.13 g/mol).[\[1\]](#)

Safety and Handling

2-Hydroxy-6-methylpyridine is classified as an irritant.[\[5\]](#) It may cause skin, eye, and respiratory system irritation.[\[2\]](#)

- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[5\]](#)
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a dust mask (e.g., N95), should be used when handling the solid compound.[\[5\]](#)

Conclusion

2-Hydroxy-6-methylpyridine is more than a simple heterocyclic compound; it is a highly functional and versatile molecular tool. Its unique structure, governed by the principles of tautomerism, provides a reactive scaffold that has been successfully exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. For scientists and researchers, a thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in creating novel and impactful chemical entities.

References

- **2-Hydroxy-6-methylpyridine** Manufacturer & Supplier in China. Pipzine Chemicals.
- **2-Hydroxy-6-methylpyridine** 3279-76-3 wiki. Guidechem.
- 2,4-Dihydroxy-6-methylpyridine. Chem-Impex.
- **2-Hydroxy-6-methylpyridine** | 3279-76-3. Benchchem.
- Manufacturing **2-Hydroxy-6-methylpyridine**: From Synthesis to Supply. Pipzine Chemicals.
- **2-Hydroxy-6-methylpyridine** | 3279-76-3. ChemicalBook.
- **2-Hydroxy-6-methylpyridine**(3279-76-3) 1H NMR spectrum. ChemicalBook.

- **2-hydroxy-6-methylpyridine**. Stenutz.
- **2-Hydroxy-6-methylpyridine** 97 3279-76-3. Sigma-Aldrich.
- 6-Methylpyridin-2-ol | C6H7NO | CID 76772.
- Pyridone–pyridol tautomerism in 2-hydroxypyridines with[6][13]-annelated rings and oxygen
- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing).
- **2-Hydroxy-6-methylpyridine** | CAS 3279-76-3. Santa Cruz Biotechnology.
- **2-Hydroxy-6-methylpyridine** CAS#: 3279-76-3. ChemicalBook.
- **2-Hydroxy-6-methylpyridine** 97 3279-76-3. Sigma-Aldrich.
- Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
- 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275.
- **2-Hydroxy-6-methylpyridine** | 3279-76-3. TCI EUROPE N.V..
- How about Tautomers?. WuXi Biology.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- 2-Hydroxypyridine-Tautomerism. ChemTube3D.
- The Role of 2-Hydroxy-5-methylpyridine in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Hydroxy-6-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity CAS 3279-76-3 [pipzine-chem.com]
- 4. 2-Hydroxy-6-methylpyridine CAS#: 3279-76-3 [m.chemicalbook.com]
- 5. 2-ヒドロキシ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]

- 8. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [2-Hydroxy-6-methylpyridine chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7723047#2-hydroxy-6-methylpyridine-chemical-structure\]](https://www.benchchem.com/product/b7723047#2-hydroxy-6-methylpyridine-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com